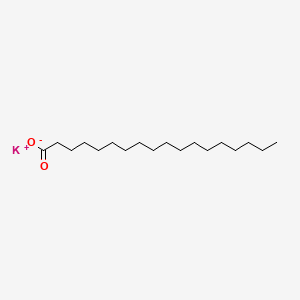

Potassium stearate

Übersicht

Beschreibung

Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound appears as colorless crystals and is primarily used as an emulsifier in cosmetics and food products. It also serves as a cleansing ingredient and lubricant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium stearate can be prepared by saturating a hot alcoholic solution of stearic acid with alcoholic potassium hydroxide. The reaction involves the neutralization of stearic acid by potassium hydroxide, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by the saponification of stearic acid with potassium hydroxide. This process involves heating stearic acid with potassium hydroxide in an aqueous or alcoholic medium until the reaction is complete. The resulting mixture is then cooled, and the this compound is separated and purified .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium stearate undergoes various chemical reactions, including:

Saponification: The reaction of this compound with water, resulting in the formation of stearic acid and potassium hydroxide.

Hydrolysis: In the presence of water, this compound can hydrolyze to form stearic acid and potassium hydroxide.

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Common Reagents and Conditions:

Water: Used in hydrolysis and saponification reactions.

Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products Formed:

Stearic Acid: Formed during hydrolysis and saponification.

Potassium Hydroxide: Formed during hydrolysis and saponification.

Wissenschaftliche Forschungsanwendungen

Food Industry

Potassium stearate serves multiple functions in food processing:

- Emulsifier : It helps blend oil and water-based ingredients, improving the texture of products like sauces and dressings .

- Stabilizer : It maintains uniformity in food products, preventing separation over time, which is crucial for beverages and dairy alternatives .

- Anti-caking Agent : In powdered formulations, it prevents clumping, enhancing flowability in seasoning blends and powdered supplements .

- Release Agent : It facilitates easy release from molds during the production of baked goods and confectionery .

Case Study: Application in Yogurt Production

In yogurt production, this compound promotes fermentation and enhances the growth of lactic acid bacteria, resulting in a smoother texture . This application demonstrates its effectiveness in improving product quality while maintaining nutritional value.

Cosmetics Industry

This compound is widely utilized in cosmetic formulations due to its emulsifying and stabilizing properties:

- Emulsifier : It helps mix water and oil components in lotions, creams, and makeup products .

- Thickening Agent : It enhances the viscosity of cosmetic formulations, contributing to a smoother application experience .

- Cleansing Agent : Its foaming properties make it effective in cleansing products, helping to remove dirt and excess oils from the skin .

Case Study: Stability in Emulsions

Research indicates that this compound significantly improves the stability of emulsions used in skincare products. Its ability to prevent phase separation extends the shelf life of these formulations while maintaining their efficacy .

Pharmaceutical Applications

In pharmaceuticals, this compound is primarily used for:

- Lubricant : It prevents ingredients from sticking to manufacturing equipment during tablet and capsule production .

- Binder : It enhances the stability and consistency of pharmaceutical formulations .

Case Study: Tablet Manufacturing

A study highlighted that the inclusion of this compound in tablet formulations improved flowability and reduced manufacturing complications associated with sticking, leading to more efficient production processes .

Industrial Applications

This compound is also employed in various industrial processes:

- Release Agent : In rubber and plastic molding, it acts as a lubricant between the mold and the product, facilitating easy release without damaging surfaces .

- Processing Aid : It enhances the plasticity and flowability of materials during processing, improving overall product quality .

Case Study: Rubber Manufacturing

In rubber production, this compound has been shown to improve product quality by enhancing processing characteristics such as plasticity. This leads to more consistent finished products with fewer defects .

Summary Table of Applications

| Industry | Application Type | Specific Uses |

|---|---|---|

| Food | Emulsifier | Sauces, dressings |

| Stabilizer | Beverages, dairy alternatives | |

| Anti-caking Agent | Seasoning blends | |

| Release Agent | Baked goods | |

| Cosmetics | Emulsifier | Lotions, creams |

| Thickening Agent | Makeup products | |

| Cleansing Agent | Facial cleansers | |

| Pharmaceuticals | Lubricant | Tablets, capsules |

| Binder | Stability enhancement | |

| Industrial | Release Agent | Rubber/plastic molding |

| Processing Aid | Enhances plasticity |

Wirkmechanismus

Potassium stearate exerts its effects primarily through its surfactant properties. As a surfactant, it reduces the surface tension between different substances, allowing them to mix more easily. This property is particularly useful in emulsification, where this compound helps to stabilize mixtures of oil and water. The molecular targets and pathways involved in its action include the interaction with lipid bilayers and proteins, facilitating the formation of stable emulsions .

Vergleich Mit ähnlichen Verbindungen

Sodium Stearate: Similar to potassium stearate but uses sodium instead of potassium. It is also used as a soap and emulsifier.

Calcium Stearate: Another metallic soap, used as a lubricant and stabilizer in plastics and rubber.

Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.

Uniqueness of this compound: this compound is unique due to its specific solubility properties and its ability to form stable emulsions in both hot water and alcohol. Unlike sodium stearate, which is more commonly used in solid soaps, this compound is preferred in liquid soap formulations due to its higher solubility in water .

Eigenschaften

CAS-Nummer |

593-29-3 |

|---|---|

Molekularformel |

C18H36KO2 |

Molekulargewicht |

323.6 g/mol |

IUPAC-Name |

potassium;octadecanoate |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI-Schlüssel |

NCBSCJZMOPNGSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[K] |

Key on ui other cas no. |

593-29-3 |

Physikalische Beschreibung |

DryPowder; Liquid |

Synonyme |

R 388 R-388 R-factor R388 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.